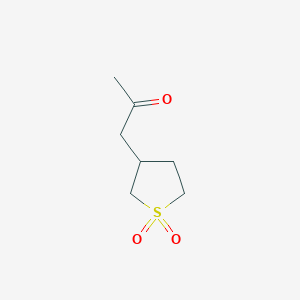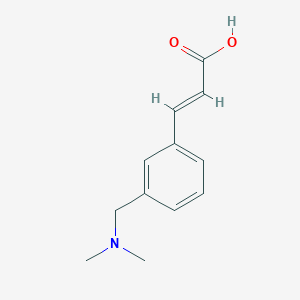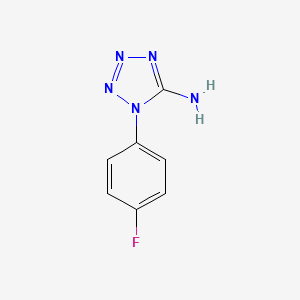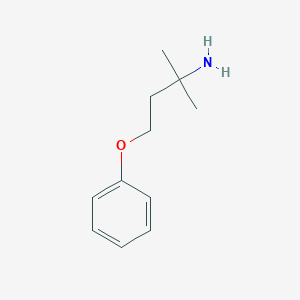
2-Methyl-4-phenoxybutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-phenoxybutan-2-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is notable for its unique structure, which includes a phenoxy group attached to a butanamine backbone. The presence of both methyl and phenoxy groups imparts distinct chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenoxybutan-2-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 2-methyl-4-phenoxybutyl chloride with ammonia or a primary amine under basic conditions can yield the desired amine . Another method involves the reduction of nitro compounds or nitriles to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-phenoxybutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert nitro or nitrile precursors to the amine.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of oxides or imines.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of alkylated or acylated amines
Applications De Recherche Scientifique
2-Methyl-4-phenoxybutan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including as a precursor for drug development.
Industry: Utilized in the production of polymers, catalysts, and functional materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-phenoxybutan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving nucleophilic substitution and coordination with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine: A primary amine with a simpler structure.
Phenoxybutylamine: Similar backbone but lacks the methyl group.
Dimethylamine: Contains two methyl groups attached to the nitrogen atom .
Uniqueness
2-Methyl-4-phenoxybutan-2-amine is unique due to the presence of both a phenoxy group and a methyl group, which impart distinct chemical properties and reactivity. This combination enhances its utility in various applications compared to simpler amines .
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-methyl-4-phenoxybutan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-11(2,12)8-9-13-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3 |
Clé InChI |
XNUJVIZVWCOELW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCOC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


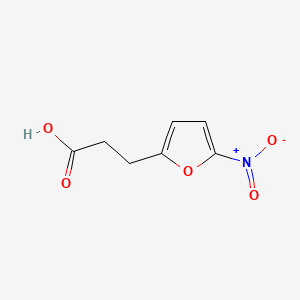

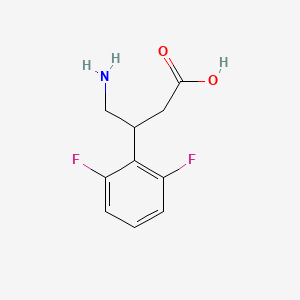
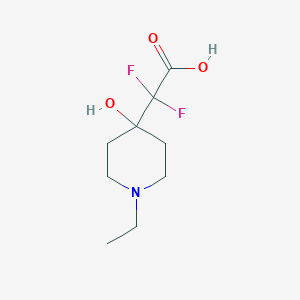
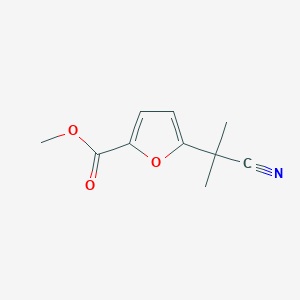

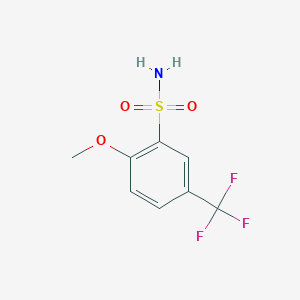
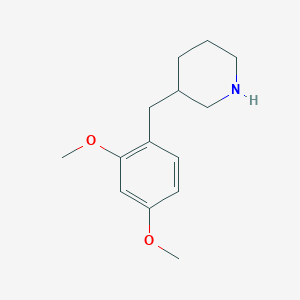
![3-[[(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B13532396.png)
![1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13532408.png)
![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13532416.png)
